4-(2-Propoxyethoxy)benzyl alcohol
Description
4-(2-Propoxyethoxy)benzyl alcohol (CAS: N/A; Molecular Formula: C₁₅H₂₂O₄; Molecular Weight: 266.33 g/mol) is a benzyl alcohol derivative featuring a para-substituted 2-propoxyethoxy chain. This compound is structurally characterized by an ether-linked propoxyethoxy group attached to the benzyl alcohol core, which confers unique physicochemical and reactivity properties. It is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the context of bisoprolol impurity profiling .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
[4-(2-propoxyethoxy)phenyl]methanol |
InChI |
InChI=1S/C12H18O3/c1-2-7-14-8-9-15-12-5-3-11(10-13)4-6-12/h3-6,13H,2,7-10H2,1H3 |
InChI Key |
QKWPTOXCKLXXTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Benzyl alcohol derivatives vary widely based on substituent type, position, and electronic properties. Key analogs include:
Key Observations:
- Substituent Electronic Effects : Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance oxidation yields by stabilizing reactive intermediates, whereas electron-withdrawing groups (e.g., -CF₃) may improve efficiency under specific catalytic conditions (e.g., Pt@CHs) .
Physicochemical Properties
- Solubility : The hydrophilic 4-methoxy and 4-hydroxy derivatives exhibit higher aqueous solubility than this compound, which is more lipophilic due to its extended ether chain.
- Thermal Stability : Ether linkages generally improve thermal stability. For example, 4-methoxybenzyl alcohol decomposes at ~200°C, while the target compound’s longer chain may further increase stability.
Reactivity in Oxidation Reactions
Oxidation to benzaldehyde derivatives is a key reaction for benzyl alcohols. Data from catalytic studies (Pt@CHs, 80°C, O₂):
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